Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
Overview
Description
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is an organosulfur compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetylamino group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- typically involves the reaction of acetanilide with chlorosulfonic acid. The process can be summarized as follows:
Acetanilide Introduction: Acetanilide is introduced into a stirred solution of chlorosulfuric acid at a temperature of 20°C.
Heating: The solution is then heated to 55°C and maintained at this temperature for 1.5 hours.
Cooling and Precipitation: The solution is cooled to 20°C and introduced as a thin jet into water, which is kept at 0-5°C by external cooling.
Industrial Production Methods
In industrial settings, the production of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product typically contains about 60% water and is dried to obtain the final product, which melts at 144-147°C .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: It reacts with water to produce benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Causes hydrolysis to produce benzenesulfonic acid and hydrochloric acid.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfa drugs.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the acetylamino and methyl substitutions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unique due to its specific substitutions, which can influence its reactivity and applications. The presence of the acetylamino group can enhance its utility in pharmaceutical synthesis, particularly in the development of sulfa drugs .
Properties
IUPAC Name |
4-acetamido-2-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMOYSYLLYARBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069564 | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62374-67-8 | |
Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062374678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62374-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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